2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves multiple steps. One common approach is the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethylamine with an appropriate isoquinoline derivative under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethylamine: A precursor in the synthesis of the target compound.
N-{2-[2-isopropyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-N-(4-methoxybenzyl)propanamide: A structurally related compound with similar functional groups.
Uniqueness
2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H30N2O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H30N2O4/c1-18(2)28-16-23(21-6-4-5-7-22(21)25(28)30)24(29)27-17-26(12-14-32-15-13-26)19-8-10-20(31-3)11-9-19/h4-11,16,18H,12-15,17H2,1-3H3,(H,27,29) |
InChI Key |
MKXPYENHSLNINB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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